Diethyl 5-(Bromomethyl)isophthalate
Description
Properties
CAS No. |
156750-11-7 |
|---|---|
Molecular Formula |
C13H15BrO4 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
ILAPNOZLUVIFOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CBr)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) Dimethyl 5-(Bromomethyl)isophthalate
- Structure : Methyl esters instead of ethyl esters; molecular formula C₁₀H₉BrO₄ (MW: 273.08 g/mol).
- Properties : Higher volatility (boiling point: 159°C) and lower molecular weight compared to the diethyl analogue. Purity >98% (GC) .
- Applications : Used in MOF synthesis and as a brominated building block .
b) Diethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- Structure : Replaces bromomethyl with a boronic ester group.
- Properties : Key in Suzuki-Miyaura cross-coupling reactions due to the boron moiety. Less reactive toward nucleophiles compared to bromomethyl derivatives .
c) Diethyl 5-(n-Amyloxy)isophthalate
- Structure : Features an ether (-O-amyl) group instead of bromomethyl.
- Synthesis : Prepared via etherification of dimethyl 5-hydroxyisophthalate with n-amyl bromide (85% yield) .
- Applications: Used in polymer chemistry and as a non-halogenated intermediate .
d) Dimethyl 5-Bromoisophthalate
Reactivity and Functional Group Analysis
Physical and Chemical Properties
Note: Data gaps exist for the diethyl bromomethyl derivative; properties inferred from analogues.
Preparation Methods
Reaction Conditions:
-
Reagents : 5-(Bromomethyl)isophthalic acid (1 eq), ethanol (excess), sulfuric acid (catalytic)
-
Procedure :
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol:Molar Ratio | 10:1 | Prevents diacid formation |
| H₂SO₄ Concentration | 2–3% (v/v) | Minimizes side reactions |
| Reaction Time | 6–8 hrs | Ensures complete esterification |
This method is scalable but requires careful control of acidity to avoid decomposition of the bromomethyl group.
Bromomethylation of Diethyl Isophthalate
An alternative approach introduces the bromomethyl group post-esterification, avoiding handling brominated acids directly.
Step 1: Synthesis of Diethyl 5-Methylisophthalate
Step 2: Radical Bromination
Comparative Bromination Efficiency:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 80 | 75 |
| Br₂/H₂SO₄ | H₂SO₄ | 130 | 81 |
| Br₂/FeCl₃ | CH₂Cl₂ | 25 | 68 |
Bromine (Br₂) in fuming H₂SO₄ achieves higher yields but poses safety challenges.
One-Pot Synthesis via Friedel-Crafts Alkylation
Industrial patents describe a tandem alkylation-bromination process using isophthaloyl chloride.
Procedure:
Advantages:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate esterification:
Energy Efficiency Comparison:
| Method | Time (hrs) | Energy (kWh/mol) |
|---|---|---|
| Conventional Reflux | 6 | 12.5 |
| Microwave | 0.5 | 3.2 |
Industrial-Scale Considerations
Quality Control Metrics:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column) |
| Residual Solvents | Ethanol <500 ppm | GC-MS |
| Bromide Content | <0.1% | Ion Chromatography |
Q & A
Q. How can researchers address sex/gender biases in toxicity studies of this compound?
- Answer : Adhere to SAGER guidelines ():
- In Vivo Models : Use both male and female organisms in DART (developmental and reproductive toxicity) studies.
- Data Stratification : Analyze outcomes by sex in pharmacokinetic studies.
- Limitations Disclosure : Discuss generalizability if sex-specific data are unavailable .
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